N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure that includes a sulfonamide group, a methoxy group, and a dioxidotetrahydrothiophenyl moiety, which contribute to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound have been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by This compound leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound interacts with these channels, influencing their activity and thereby affecting various biochemical reactions.
Cellular Effects
The compound’s interaction with GIRK channels has significant effects on various types of cells and cellular processes . By modulating the activity of these channels, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GIRK channels . It acts as a GIRK channel activator, binding to these channels and influencing their activity . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then reacted with a suitable sulfonamide precursor under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines or other reduced forms.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides or organometallic reagents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, altering its chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide
Uniqueness
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-10-3-4-12(19-2)13(7-10)21(17,18)14-8-11-5-6-20(15,16)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXLDNYNQWUISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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